molecular formula C7H12O2Si B1210356 (Furan-2-yloxy)trimethylsilane CAS No. 61550-02-5

(Furan-2-yloxy)trimethylsilane

Cat. No. B1210356
CAS RN: 61550-02-5
M. Wt: 156.25 g/mol
InChI Key: ILBCDLOQMRDXLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The aminoalkylation of (furan-2-yloxy)trimethylsilane (1) from inexpensive starting materials yields γ-butenolides 4 . Preformed and in situ generated ternary iminium salts are used . In contrast to other methodologies, no mercury or silver catalysts are necessary for this procedure .


Molecular Structure Analysis

The molecular structure of (Furan-2-yloxy)trimethylsilane contains a total of 22 bonds, including 10 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, and 1 Furane .


Chemical Reactions Analysis

2-Trimethylsilyloxyfuran provides 5-substituted 2 (5H)-furanones by alkylation, aldolization, and conjugate addition . It transforms quinones into furo-[3,2-b]benzofurans and is useful for the four-carbon elongation of sugars .


Physical And Chemical Properties Analysis

The boiling point of (Furan-2-yloxy)trimethylsilane is 34-35 °C/9 mmHg (lit.) and its density is 0.929 g/mL at 25 °C (lit.) . It is soluble in most organic solvents, e.g., CH2Cl2, Et2O, benzene, THF, MeCN . It is a clear liquid and its color ranges from colorless to light orange to yellow .

Scientific Research Applications

γ-Regioselectivity towards Iminium Salts

“(Furan-2-yloxy)trimethylsilane” has been shown to exhibit γ-regioselectivity towards iminium salts . This means that it preferentially reacts at the γ-position (the third atom away from the reactive site) of iminium salts. This property can be exploited in various chemical synthesis processes .

Production of γ-Butenolides

The aminoalkylation of “(Furan-2-yloxy)trimethylsilane” from inexpensive starting materials yields γ-butenolides . γ-Butenolides are a type of cyclic ester and are important in a variety of chemical reactions. They are often used as building blocks in the synthesis of more complex molecules .

Use in Plasmid Preparation

While not directly mentioned in the sources, it’s possible that “(Furan-2-yloxy)trimethylsilane” could have applications in plasmid preparation. Plasmids are small, circular pieces of DNA that are used extensively in genetic engineering. They can be used to clone, transfer, and manipulate genes .

Use in Transfection Studies

Again, while not directly mentioned, it’s conceivable that “(Furan-2-yloxy)trimethylsilane” could be used in transfection studies. Transfection is a method of introducing foreign DNA into cells, and it’s a key technique in molecular biology .

Use in Gene Knockout Studies

“(Furan-2-yloxy)trimethylsilane” could potentially be used in gene knockout studies. These are experiments where a specific gene is turned off or “knocked out” in order to study the effects of its absence .

Use in Molecular Cloning

“(Furan-2-yloxy)trimethylsilane” could also potentially be used in molecular cloning. This is a set of techniques used to assemble recombinant DNA molecules and to direct their replication within host organisms .

Mechanism of Action

Target of Action

(Furan-2-yloxy)trimethylsilane primarily targets iminium salts in its reactions . Iminium salts are a type of organic compound that play a crucial role in many chemical reactions, particularly in the synthesis of a variety of organic compounds.

Mode of Action

(Furan-2-yloxy)trimethylsilane interacts with its targets, the iminium salts, through a process known as aminoalkylation . This reaction involves the addition of an aminoalkyl group to a compound. In the case of (Furan-2-yloxy)trimethylsilane, it reacts with both preformed and in situ generated ternary iminium salts . The reaction leads to the synthesis of γ-arylidenebutenolides .

Biochemical Pathways

The aminoalkylation of (Furan-2-yloxy)trimethylsilane with ternary iminium salts is a key step in the synthesis of γ-arylidenebutenolides . This process is part of a larger biochemical pathway involving the reaction of furan-2-yloxy)trimethylsilane with imine-Lewis acid complexes, O-silylated nitrones, and cyclic heteroatom-stabilized carbenium ions .

Result of Action

The primary result of the action of (Furan-2-yloxy)trimethylsilane is the synthesis of γ-arylidenebutenolides . These compounds are of interest in organic chemistry due to their potential applications in the synthesis of various organic compounds.

Action Environment

The action of (Furan-2-yloxy)trimethylsilane can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance its reactivity . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of the compound .

Safety and Hazards

(Furan-2-yloxy)trimethylsilane is classified as a highly flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

furan-2-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2Si/c1-10(2,3)9-7-5-4-6-8-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBCDLOQMRDXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977118
Record name [(Furan-2-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Furan-2-yloxy)trimethylsilane

CAS RN

61550-02-5
Record name Furan, 2-((trimethylsilyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061550025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(Furan-2-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trimethylsiloxy)furan
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (furan-2-yloxy)trimethylsilane react with iminium salts to form γ-arylidenebutenolides?

A1: (Furan-2-yloxy)trimethylsilane reacts with iminium salts in a process called aminoalkylation. [] This reaction proceeds with high γ-regioselectivity, meaning the iminium ion preferentially adds to the carbon atom in the furan ring furthest from the oxygen atom. This addition is followed by a ring-opening step and subsequent lactonization, ultimately leading to the formation of γ-arylidenebutenolides. The reaction avoids the use of toxic mercury or silver catalysts, offering a greener alternative for synthesizing these valuable compounds. []

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